2-Ethoxy-5-phenylpyridine
Description
Historical Context and Significance of Phenylpyridine Scaffolds in Organic Chemistry
The phenylpyridine scaffold, a pyridine (B92270) ring substituted with a phenyl group, has long been a subject of interest in organic chemistry. wikipedia.orgrsc.org The presence of both the electron-deficient pyridine ring and the electron-rich phenyl ring creates a unique electronic environment, making these compounds valuable synthons for more complex molecules. smolecule.com Historically, the synthesis of phenylpyridines, such as the reaction of phenyl lithium with pyridine, has been a foundational method for creating these structures. wikipedia.org
The significance of phenylpyridine scaffolds extends into various scientific domains. In medicinal chemistry, these structures are recognized as "privileged scaffolds" because they can interact with a wide range of biological targets. rsc.org This has led to their incorporation into numerous drug candidates for a variety of diseases. rsc.org Furthermore, in materials science, phenylpyridine derivatives have garnered attention for their potential use in organic light-emitting diodes (OLEDs) due to their fluorescent properties when complexed with metals like iridium. wikipedia.orgontosight.ai The adaptability of the phenylpyridine framework allows for extensive structural modifications, enabling chemists to fine-tune the properties of the resulting molecules for specific applications. enpress-publisher.comresearchgate.net
Structural Attributes of 2-Ethoxy-5-phenylpyridine within the Pyridine Framework
This compound is a specific isomer within the ethoxyphenylpyridine class. Its structure consists of a pyridine ring where an ethoxy group is attached at the 2-position and a phenyl group is at the 5-position. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron distribution within the aromatic system. smolecule.com This makes the carbon atoms at the 2, 4, and 6 positions particularly susceptible to nucleophilic attack. smolecule.com
The presence of the ethoxy group at the 2-position and the phenyl group at the 5-position further modifies the electronic and steric properties of the molecule. The ethoxy group is an electron-donating group, which can partially offset the electron-withdrawing effect of the nitrogen atom. The phenyl group, a bulky substituent, can influence the molecule's conformation and its ability to interact with other molecules. The combination of these structural features dictates the specific chemical reactivity and physical properties of this compound.
Chemical Data for this compound
| Property | Value |
| CAS Number | 136364-30-2 |
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | RLJGQYBLPHPNPF-UHFFFAOYSA-N |
Data sourced from chemshuttle.comaaronchem.comsigmaaldrich.com
Synthesis and Reactions
The synthesis of this compound and its derivatives can be achieved through various organic reactions. A common approach involves the Suzuki-Miyaura cross-coupling reaction. mdpi.com This method typically uses a substituted pyridine, such as 2-chloro-5-bromopyridine, which can be reacted with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group. Subsequent nucleophilic substitution with sodium ethoxide can then introduce the ethoxy group.
This compound can undergo various chemical reactions characteristic of the pyridine scaffold. The nitrogen atom can be protonated or alkylated, and the aromatic ring can participate in electrophilic substitution reactions, although the conditions required may be harsher than for benzene (B151609) due to the ring's electron-deficient nature. The ethoxy group can be cleaved under certain conditions, and the phenyl group can undergo reactions typical of benzene rings, such as nitration or halogenation, although the directing effects of the pyridine ring must be considered.
Research and Applications
Research into this compound and related compounds has explored their potential in several areas, primarily driven by the versatile nature of the phenylpyridine scaffold.
In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. For example, related phenylpyridine structures have been explored as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4), which is a target for diabetes treatment. researchgate.net The general class of phenylpyridine derivatives has also shown promise in the development of antiviral agents and as tyrosine kinase inhibitors for cancer therapy. researchgate.netgoogle.com
In the field of materials science, the core phenylpyridine structure is a key component in the design of phosphorescent materials for OLEDs. While specific research on this compound in this context is not extensively documented in the provided results, the fundamental properties of the phenylpyridine ligand suggest its potential for such applications. The electronic properties of the molecule, influenced by the ethoxy and phenyl substituents, could be tuned to achieve desired emission characteristics in organometallic complexes.
Furthermore, the phenylpyridine framework is a building block in the synthesis of more complex heterocyclic systems. For instance, reactions involving the cyano group in related structures can lead to the formation of fused ring systems like pyrido[2,3-d]pyrimidines, which are also of interest in medicinal chemistry. ucy.ac.cy The reactivity of the pyridine ring and its substituents allows for the construction of a diverse library of compounds for further investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-15-13-9-8-12(10-14-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJGQYBLPHPNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways
Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nucleus
The reactivity of the pyridine ring in 2-ethoxy-5-phenylpyridine is significantly influenced by the substituents. The nitrogen atom makes the pyridine ring electron-deficient compared to benzene (B151609), generally rendering it less reactive towards electrophilic aromatic substitution. However, the presence of the electron-donating ethoxy group at the C-2 position counteracts this effect.
Electrophilic Reactions: The ethoxy group at the C-2 position is a strong activating group that directs electrophilic substitution to the ortho (C-3) and para (C-5) positions of the pyridine ring. Since the C-5 position is already occupied by the phenyl group, electrophilic attack on the pyridine nucleus is strongly directed to the C-3 position. For example, bromination of analogous 2-methoxypyridine (B126380) yields the 3-bromo derivative as the major product. This indicates that reactions such as nitration, sulfonation, and halogenation on this compound would be expected to yield the corresponding 3-substituted derivatives.
Nucleophilic Reactions: The pyridine ring's inherent electron deficiency makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions where the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. google.comchemshuttle.com In this compound, the C-2 position is the most likely site for nucleophilic attack. The ethoxy group can act as a leaving group, although it is less effective than a halide. Such displacement reactions are often facilitated by the presence of strong nucleophiles and may require activation by electron-withdrawing groups on the ring, though new protocols using systems like sodium hydride-lithium iodide have enabled amination at the C-2 position of 2-alkoxypyridines without such activation. mallakchemicals.com
| Reaction Type | Reagent/Conditions | Expected Product |
| Electrophilic Bromination | Br₂, heat | 3-Bromo-2-ethoxy-5-phenylpyridine |
| Nucleophilic Amination | Primary Amine, NaH-LiI | 2-Amino-5-phenylpyridine derivative |
Derivatization of the Phenyl Substituent
The phenyl group attached at the C-5 position of the pyridine ring can undergo its own set of derivatization reactions, primarily through electrophilic aromatic substitution. However, its reactivity is modulated by the attached pyridine ring, which generally acts as a deactivating group.
A prominent method for the functionalization of the phenyl ring in 2-phenylpyridine (B120327) derivatives is through palladium-catalyzed C-H bond activation. This methodology allows for the direct and regioselective introduction of various substituents. The nitrogen atom of the pyridine ring acts as an internal directing group, guiding the catalyst to activate the C-H bond at the ortho position of the phenyl ring. This chelation-assisted strategy has been successfully employed for reactions such as:
Ortho-arylation: Coupling with arylboronic acids or aryltrimethoxysilanes to form biaryl structures. patsnap.com
Ortho-acylation: Introduction of an acyl group using reagents like aldehydes or benzoic acids.
Ortho-alkoxycarbonylation: Reaction with α-keto esters to introduce an ester functionality.
These transformations provide a powerful route to elaborate the structure of the phenyl moiety, creating complex molecules from the relatively simple this compound core.
| Derivatization Method | Catalyst/Reagents | Position of Functionalization | Product Type |
| Ortho-Arylation | Pd(OAc)₂, Aryltrimethoxysilane, AgF | Ortho (Phenyl Ring) | 2-(2'-Arylphenyl)-5-ethoxypyridine |
| Ortho-Acylation | Pd(OAc)₂, Aldehyde, Oxidant | Ortho (Phenyl Ring) | 2-(2'-Acylphenyl)-5-ethoxypyridine |
Utilization as a Precursor or Intermediate in Complex Organic Synthesis
The bifunctional nature of this compound, possessing both a modifiable pyridine nucleus and a phenyl ring, makes it a potentially valuable intermediate in multistep organic synthesis. The distinct reactivity of each ring allows for sequential and selective modifications. For instance, the phenyl ring could first be functionalized via ortho-metalation, followed by a subsequent transformation on the pyridine ring.
While the structural motif of substituted phenylpyridines is found in numerous active pharmaceutical ingredients (APIs), including the anti-inflammatory drug Etoricoxib, specific documented examples detailing the use of this compound as a direct starting material or key intermediate in the synthesis of complex molecules were not prominent in the surveyed scientific literature. drugfuture.comportico.org The synthesis of Etoricoxib, for instance, involves intermediates with a similar phenylpyridine core but with additional substituents, such as 2-(benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine. drugfuture.comportico.org
Catalytic Hydrogenation and Other Reduction Methodologies
The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) structure through catalytic hydrogenation. A key challenge in the reduction of aryl-substituted pyridines is the selective hydrogenation of the heterocyclic ring without affecting the aromaticity of the phenyl substituent.
This selectivity can be achieved under controlled conditions using specific catalysts. Heterogeneous catalysts such as platinum(IV) oxide (PtO₂, Adam's catalyst), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are commonly used. pharmanoble.com The hydrogenation of pyridines is often performed under acidic conditions to protonate the nitrogen atom, which facilitates the reduction and can help prevent catalyst poisoning. pharmanoble.com For example, the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been achieved with high selectivity using a standard Pd/C catalyst, successfully suppressing the over-reduction of the phenyl ring. pharmanoble.com
Alternative reduction methods can also be employed. The Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol, can selectively reduce the pyridine ring to a dihydropyridine (B1217469) derivative. chemshuttle.com Another method involves the use of samarium diiodide (SmI₂) in the presence of water, which has been shown to reduce 2-phenylpyridine to 2-phenylpiperidine (B1215205) under mild, neutral conditions. drugfuture.com
| Method | Catalyst/Reagent | Product | Key Feature |
| Catalytic Hydrogenation | Pd/C, H₂ | 2-Ethoxy-5-phenylpiperidine | Selective reduction of pyridine ring |
| Catalytic Hydrogenation | PtO₂, H₂, Acidic solvent | 2-Ethoxy-5-phenylpiperidine | Classic method for pyridine reduction |
| Transfer Hydrogenation | [Cp*RhCl₂]₂, HCOOH-Et₃N | 2-Ethoxy-5-phenylpiperidine | Mild conditions, high efficiency |
| Chemical Reduction | SmI₂-H₂O | 2-Ethoxy-5-phenylpiperidine | Reduction under neutral conditions |
Coordination Chemistry and Catalytic Applications
Formation of Cyclometalated Complexes with Transition Metals
There is no available scientific literature describing the formation of cyclometalated complexes between 2-Ethoxy-5-phenylpyridine and the specified transition metals.
Platinum(II) and Platinum(III) Complexes
No studies have been found that report the synthesis, characterization, or structural analysis of Platinum(II) or Platinum(III) complexes involving this compound as a ligand.
Palladium(II) Complexes
Similarly, there is a lack of published data on the synthesis and characterization of Palladium(II) complexes with this compound.
Catalytic Activity in Diverse Organic Transformations
No documented evidence could be located to suggest that this compound or its metallic complexes have been utilized as catalysts in organic reactions.
Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
There are no reports of this compound being used as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The extensive body of research on ligands for this reaction does not include this specific compound.
Role in C-H Functionalization Catalysis
The role of this compound in C-H functionalization catalysis is also undocumented. While 2-phenylpyridine (B120327) itself is a well-known directing group for C-H activation, the influence and application of the 2-ethoxy-5-phenyl substituted variant have not been investigated in the available literature.
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"catalytic oxidation of alkanes using this compound"
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The search results focused on the synthesis of 2-phenylpyridine derivatives and their applications in other fields, such as the development of insecticides. There was no mention of their use in catalytic oxidation processes.
Due to the lack of available scientific literature on the catalytic activity of this compound in oxidation reactions, it is not possible to provide the requested article section with detailed research findings and data tables as per the specified outline. The absence of such information in the public domain prevents the creation of an accurate and scientifically sound article on this specific topic.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Ethoxy-5-phenylpyridine, standard one-dimensional ¹H and ¹³C NMR data would provide fundamental information about its chemical environment, including the number and types of protons and carbons.
However, a thorough search of scientific databases and journals did not yield any publicly available studies on the multi-dimensional or solid-state NMR analysis of this compound.
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity between atoms within a molecule. In the context of this compound, these experiments would be invaluable for unambiguously assigning the proton and carbon signals of the ethoxy, phenyl, and pyridine (B92270) moieties. For instance, COSY would reveal proton-proton couplings within each aromatic ring and the ethyl group, while HSQC and HMBC would connect the protons to their directly attached carbons and to carbons further away, respectively. Despite the utility of these techniques, no specific multi-dimensional NMR data for this compound has been found in the reviewed literature.
Solid-State NMR (ssNMR) spectroscopy provides information about the structure, dynamics, and packing of molecules in the solid state. This technique would be particularly useful for characterizing the crystalline and amorphous forms of this compound, offering insights into its intermolecular interactions. At present, no solid-state NMR studies dedicated to this compound have been reported in the scientific literature.
Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Luminescent Properties
The study of a molecule's interaction with light through absorption and photoluminescence spectroscopy provides critical insights into its electronic structure and potential applications in materials science. For this compound, a derivative of the well-studied 2-phenylpyridine (B120327), interesting photophysical properties might be expected.
The dynamics of a molecule's excited states, including processes like internal conversion, intersystem crossing, and fluorescence or phosphorescence decay, are key to understanding its photophysical behavior. Techniques such as transient absorption spectroscopy would be employed to probe these ultrafast processes. Research into the excited state dynamics of this compound has not been found in the course of this review.
The luminescent properties of a compound can vary significantly between the solution and solid states due to factors like aggregation and intermolecular interactions. A detailed investigation would involve measuring fluorescence and/or phosphorescence spectra and quantum yields in various solvents and in the solid form. Such a dedicated study on the luminescent properties of this compound is not currently present in the scientific literature.
Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis
The molecular formula of "this compound" is C13H13NO, which corresponds to a molecular weight of approximately 199.25 g/mol . In a typical mass spectrum, the peak corresponding to the intact molecule, the molecular ion peak [M]+•, would be expected at an m/z of 199.
The fragmentation of "this compound" is predicted to follow pathways characteristic of ethoxy-substituted aromatic systems and phenylpyridines. The primary fragmentation events are anticipated to involve the ethoxy group and the cleavage of the bond linking the two aromatic rings.
A significant fragmentation pathway for ethers is the alpha-cleavage, which in this case would involve the cleavage of the bond between the ethyl group and the oxygen atom. This would lead to the loss of an ethyl radical (•CH2CH3), resulting in a fragment ion with a stabilized positive charge on the oxygen atom.
Another prominent fragmentation is the loss of an ethylene (B1197577) molecule (C2H4) via a McLafferty-type rearrangement, if sterically feasible, or through a different rearrangement mechanism, leading to a hydroxylated phenylpyridine radical cation. Additionally, cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH2CH3) to form a phenylpyridine cation.
The presence of the phenyl and pyridine rings suggests that fragments corresponding to these stable aromatic structures will be observed. Cleavage of the bond between the two rings can lead to the formation of a phenyl cation and a pyridinyl radical, or vice versa, depending on which fragment retains the charge.
Based on these established fragmentation principles, a plausible fragmentation pathway can be proposed, and the expected major fragment ions are summarized in the table below. The relative abundance of these peaks would depend on the ionization technique and the energy applied.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
| 199 | [M]+• | [C13H13NO]+• | Molecular Ion |
| 170 | [M - C2H5]+ | [C11H8NO]+ | Loss of an ethyl radical from the ethoxy group (alpha-cleavage) |
| 171 | [M - C2H4]+• | [C11H9NO]+• | Loss of an ethylene molecule |
| 155 | [M - C2H4 - H - O]+ | [C11H8N]+ | Loss of ethylene followed by loss of a hydroxyl radical |
| 154 | [M - C2H5O]+ | [C11H9N]+ | Loss of an ethoxy radical |
| 128 | [C9H6N]+ | [C9H6N]+ | Subsequent fragmentation of the pyridine-containing fragment |
| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation |
This detailed analysis of the fragmentation pathways allows for the unambiguous identification of "this compound" and provides a deeper understanding of its chemical stability and the relative strengths of its chemical bonds under mass spectrometric conditions.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.
Optimization of Molecular Geometries and Conformational Analysis
The optimization of a molecule's geometry is the first step in most computational studies, yielding the most stable three-dimensional arrangement of its atoms. This process provides crucial data on bond lengths, bond angles, and dihedral angles. For 2-Ethoxy-5-phenylpyridine, this would involve determining the preferred orientation of the phenyl and ethoxy groups relative to the pyridine (B92270) ring. A conformational analysis would further explore the energy landscape of different rotational isomers (conformers), particularly around the C-C bond connecting the pyridine and phenyl rings, and the C-O bond of the ethoxy group. While studies on the related molecule, 2-phenylpyridine (B120327), suggest a twisted conformation between the two aromatic rings, specific optimized geometrical parameters for this compound are not available.
Investigation of Frontier Molecular Orbitals (HOMO, LUMO) and Electrostatic Potential Maps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. An electrostatic potential (ESP) map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group to be regions of negative potential, while the hydrogen atoms would exhibit positive potential. However, specific energy values for the HOMO, LUMO, and the HOMO-LUMO gap, as well as a calculated ESP map, have not been reported.
Analysis of Intramolecular Charge Transfer Characteristics
Intramolecular charge transfer (ICT) is the transfer of electronic charge between a donor and an acceptor part of the same molecule upon electronic excitation. In this compound, the ethoxy group could act as an electron donor and the phenylpyridine system as an acceptor. An analysis of ICT characteristics, often supported by Mulliken population analysis or other charge partitioning schemes, would quantify the electron density on each atom in both the ground and excited states. This information is vital for understanding the molecule's photophysical properties, such as fluorescence. No such analysis for this compound is currently documented.
Ab Initio Methods for Electronic Structure and Reactivity Modeling
Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The application of ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory, would provide a more rigorous description of the electronic structure and reactivity of this compound. Such studies are absent from the scientific literature for this compound.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling can be used to map out the entire pathway of a chemical reaction, identifying intermediates and transition states. This is invaluable for understanding how a molecule is formed or how it reacts with other chemical species. For instance, modeling the synthesis of this compound, likely through a cross-coupling reaction, would provide insights into the reaction's feasibility and potential byproducts.
Transition State Characterization and Energy Barrier Determination
A critical aspect of modeling reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. While computational studies on the nucleophilic aromatic substitution (SNAr) of a related compound, 2-ethoxy-3,5-dinitropyridine, have detailed transition states and energy barriers, this level of mechanistic detail is not available for reactions involving this compound.
Advanced Applications in Materials Science and Chemical Sensing
Development of Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices
Derivatives of phenylpyridine are often employed as ligands in iridium(III) complexes, which are known for their high phosphorescence quantum yields. The introduction of substituents, such as an ethoxy group, can modulate the electronic properties and, consequently, the emission characteristics of these complexes. For instance, fluorinated phenylpyridine ligands have been shown to reduce non-radiative decay rates and self-quenching, leading to enhanced luminescence efficiency. The general approach involves the synthesis of substituted 2-phenylpyridines which are then used to create iridium(III) compounds for OLED applications.
The core structure of phenylpyridine allows for the creation of host materials for blue thermally activated delayed fluorescence (TADF) OLEDs. By incorporating carbazole units linked to a pyridine (B92270) core, researchers have developed materials with good thermal stability and high triplet energy levels, which are essential for efficient blue emission. These host materials play a critical role in improving the efficiency and lifetime of TADF OLEDs. The performance of such devices is often evaluated based on parameters like external quantum efficiency (EQE), current efficiency, and operational lifetime.
Supramolecular Chemistry and Self-Assembly Processes
Specific research on the supramolecular chemistry and self-assembly of 2-Ethoxy-5-phenylpyridine is limited. However, the broader family of pyridine-containing compounds is known to participate in a variety of self-assembly processes, driven by non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking.
For instance, terpyridine-containing conjugated polymers have been shown to form micellar aggregates in solution. The self-assembly of these polymers can be influenced by the solvent composition, leading to the formation of various morphologies. Such self-assembled structures are of interest for their potential applications in chemosensors and other functional materials. The pyridine nitrogen atom, with its lone pair of electrons, is a key player in these interactions, capable of coordinating with metal ions and acting as a hydrogen bond acceptor.
Research into Liquid Crystalline Materials
There is no direct evidence of this compound exhibiting liquid crystalline properties based on available scientific literature. However, the foundational structure of phenylpyridine is a component in various known liquid crystalline materials. tcichemicals.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.com
Research has shown that derivatives of the N-phenylpyridinium cation can form liquid crystals. researchgate.net The mesomorphism (liquid crystal behavior) of these materials is influenced by the nature of the anion and the length of terminal alkyl chains. For example, some N-phenylpyridinium salts exhibit smectic A phases at shorter chain lengths, which transition to columnar phases as the chain length increases. The introduction of a phenyl ring to the molecular structure of compounds with a 4-pyridyl terminal group has been demonstrated to significantly increase the temperature range over which the liquid crystal phase is stable. researchgate.net
Phenylpyridine-Based Covalent Organic Frameworks (COFs) for Chemical Sensing
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures that have shown significant promise in applications such as gas storage and chemical sensing. acs.orgacs.org Phenylpyridine units can be incorporated into the structure of COFs to create materials with specific functionalities.
Recent research has demonstrated the synthesis of phenylpyridine-based COFs with unique microflower-like and hollow microtubular morphologies. acs.orgacs.org These structures are synthesized through a template-free [4 + 4] polycondensation reaction. acs.org For example, a tetraamine linker containing a phenylpyridine unit, 5′-(2,6-bis(4-aminophenyl)pyridin-4-yl)-[1,1′:3′,1″-terphenyl]-4,4″-diamine (TAPP-4NH2), can be reacted with different dicarbaldehyde linkers to yield distinct COF structures. acs.org
The morphology of the resulting COF is influenced by the degree of π-π stacking between the layers. For instance, a COF synthesized with a dibenzene core ring in the dicarbaldehyde linker can enhance π-π stacking interactions, leading to a smaller interlayer distance and the spontaneous formation of tubular structures. acs.org These synthesized COFs exhibit high thermal stability and large surface areas. acs.orgacs.org
Phenylpyridine-based COFs have been successfully utilized as fluorescent chemosensors for the selective and sensitive detection of hydrogen sulfide (H₂S). acs.orgacs.org The sensing mechanism relies on the interaction of H₂S with the basic imine and pyridinic nitrogen atoms within the COF skeleton. acs.org In an aqueous solution, H₂S can dissociate into protons (H⁺) and hydrosulfide ions (HS⁻). The protons can then interact with the nitrogen atoms in the COF, leading to a change in the fluorescence properties of the material. acs.org
One particular phenylpyridine-based COF, TAPP-TFBZ, has demonstrated a rapid response time of 10 minutes for H₂S detection and a low limit of detection of 1.6 nM. acs.org This high sensitivity and selectivity make these materials promising for applications in biological and medical investigations for H₂S detection. acs.org The reusability of these COF-based sensors has also been demonstrated, as the interaction with H₂S can be reversed by introducing oxygen. acs.org
Emerging Research Frontiers and Future Perspectives
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of environmentally benign reagents, are guiding the evolution of synthetic organic chemistry. mdpi.com While traditional methods for pyridine (B92270) synthesis often involve multi-step processes with harsh conditions and significant waste generation, modern approaches are shifting towards more sustainable alternatives. acsgcipr.org The development of green synthetic routes for 2-Ethoxy-5-phenylpyridine is a key area of future research, aiming to enhance the environmental profile of its production.
A promising avenue for the sustainable synthesis of substituted pyridines involves one-pot or telescoped processes that minimize intermediate purification steps. acsgcipr.org Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are central to these efforts. For instance, the application of cobalt-catalyzed C-H bond functionalization presents a regioselective and efficient strategy for introducing substituents onto the pyridine ring. researchgate.net Future research could adapt such catalytic C-C coupling reactions for the synthesis of this compound, potentially starting from simpler pyridine precursors.
Furthermore, multicomponent reactions (MCRs) offer a powerful tool for achieving high atom economy and molecular complexity in a single step. mdpi.com The design of an MCR that directly assembles the this compound core from readily available starting materials would represent a significant advancement in its sustainable synthesis. The ideal green synthesis would involve the direct formation of the aromatic system through the elimination of a small, benign molecule like water or an alcohol. acsgcipr.org
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Designing synthetic routes, such as cycloaddition reactions, that maximize the incorporation of reactant atoms into the final product. chempedia.info |
| Use of Catalysis | Employing reusable and selective catalysts (e.g., heterogeneous catalysts) to reduce waste and energy consumption. organic-chemistry.org |
| Benign Solvents/Reagents | Utilizing water or other environmentally friendly solvents and avoiding hazardous reagents. mdpi.com |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure to reduce energy input. |
Design of Novel Coordination Complexes with Tailored Functionalities
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent coordination site for metal ions. wikipedia.org This characteristic, combined with the electronic influence of the ethoxy and phenyl substituents, positions this compound as a versatile ligand for the design of novel coordination complexes with tailored functionalities. The field of coordination chemistry is actively exploring the synthesis and characterization of metal complexes with substituted pyridine ligands for applications in catalysis, materials science, and medicine. rsc.orgsemanticscholar.org
The electronic properties of this compound can be fine-tuned by the interplay of the electron-donating ethoxy group and the π-system of the phenyl ring. This allows for the modulation of the ligand's σ-donor and π-acceptor capabilities, which in turn influences the properties of the resulting metal complexes. For example, coordination complexes with transition metals like iridium(III) or platinum(II) could exhibit interesting photophysical properties, potentially leading to applications in organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net The synthesis of such complexes would likely involve the reaction of a suitable metal precursor with this compound in an appropriate solvent system. nih.gov
Future research in this area will likely focus on the synthesis and crystallographic characterization of a wide range of coordination complexes involving this compound and various metal centers (e.g., ruthenium, rhodium, zinc). semanticscholar.orgresearchgate.net The investigation of the catalytic activity of these complexes in organic transformations is another promising direction. For instance, zinc(II) complexes with related phenylpyridine-based ligands have shown catalytic activity in oxidation reactions. semanticscholar.org
| Metal Center | Potential Application of the Coordination Complex |
| Iridium(III) | Phosphorescent emitters for OLEDs. researchgate.net |
| Platinum(II) | Luminescent materials and sensors. wikipedia.org |
| Ruthenium(II) | Catalysts for organic synthesis and photodynamic therapy. |
| Zinc(II) | Catalysts for oxidation reactions. semanticscholar.org |
Exploration of Advanced Structure-Property Relationships for Materials Engineering
Computational studies, such as those employing Molecular Electron Density Theory (MEDT), can provide valuable insights into the electronic structure and reactivity of this compound. mdpi.com These theoretical investigations can predict how modifications to the molecular structure, such as the introduction of additional substituents, would affect its properties. This predictive capability is invaluable for the rational design of new derivatives with enhanced performance for specific applications.
The development of organic electronic devices, such as OLEDs and organic field-effect transistors (OFETs), relies on materials with tailored electronic properties. Phenylpyridine derivatives are already widely used in OLEDs due to their excellent charge-transport and emissive characteristics. researchgate.netresearchgate.net The ethoxy group in this compound can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the charge injection and transport properties of materials incorporating this moiety. Future research will likely involve the synthesis of a library of this compound derivatives and the systematic investigation of their photophysical and electrochemical properties to establish clear structure-property relationships. researchgate.net This knowledge will enable the targeted design of next-generation materials for advanced electronic applications.
| Structural Feature | Potential Influence on Properties |
| Ethoxy Group | Electron-donating nature can raise the HOMO energy level, affecting charge injection and photophysical properties. |
| Phenyl Group | Extended π-conjugation can influence the absorption and emission spectra, as well as charge transport characteristics. |
| Pyridine Ring | Provides a site for coordination to metal centers and influences the overall electronic structure and polarity of the molecule. wikipedia.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Ethoxy-5-phenylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridine derivatives often employs cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For this compound, ethoxy group introduction may involve alkylation of a hydroxyl precursor using ethylating agents like ethyl iodide or diethyl sulfate under basic conditions (e.g., K₂CO₃). Optimization should focus on:
- Catalyst selection : Palladium catalysts for coupling reactions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Temperature control : Moderate heating (80–120°C) to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm substituent positions. The ethoxy group shows a triplet (~1.3 ppm for CH₃) and quartet (~3.4–4.0 ppm for CH₂). Aromatic protons in pyridine and phenyl groups appear between 6.5–8.5 ppm .
- FT-IR : C-O-C stretch (~1050–1250 cm⁻¹) for the ethoxy group and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Ventilation : Local exhaust systems to mitigate inhalation risks.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and consultation with poison control centers .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The ethoxy group’s electron-donating effect may lower the pyridine ring’s electron deficiency .
- Molecular Dynamics (MD) : Simulate solvation effects in different solvents to optimize reaction media.
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by modeling interactions with the phenyl and ethoxy moieties .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays to differentiate true activity from assay-specific artifacts.
- Structural Analog Comparison : Test derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends, adjusting for variables like cell line/purity .
Q. How can ecological toxicity be assessed for this compound with limited existing data?
- Methodological Answer :
- QSAR Models : Predict biodegradation and bioaccumulation using software like EPI Suite™.
- Microcosm Studies : Evaluate soil/water half-life under controlled conditions.
- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri for rapid ecotoxicological screening .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in synthetic yields reported for this compound?
- Methodological Answer :
- Replication Studies : Repeat reported procedures with strict adherence to described conditions.
- Byproduct Analysis : Use HPLC or GC-MS to identify impurities affecting yield .
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Pd(PPh₃)₄) to optimize efficiency .
Q. What experimental designs mitigate confounding variables in biological activity studies?
- Methodological Answer :
- Blinded Experiments : Ensure unbiased data collection.
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence-based and colorimetric assays).
- Positive/Negative Controls : Include reference compounds (e.g., known inhibitors) to calibrate responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
